Deserpidine
Overview
Description
Deserpidine is an ester alkaloid derived from the plant Rauwolfia canescens, belonging to the Apocynaceae family. It is structurally related to reserpine and has been used primarily as an antihypertensive and antipsychotic agent. The compound is known for its ability to manage high blood pressure and alleviate psychotic symptoms by affecting neurotransmitter storage in the nervous system .
Mechanism of Action
Target of Action
Deserpidine, an ester alkaloid derived from Rauwolfia canescens, primarily targets the Synaptic Vesicular Amine Transporter . This transporter plays a crucial role in the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .
Mode of Action
This compound’s mode of action is through the inhibition of the ATP/Mg2+ pump . This pump is responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of nerve impulses along certain nerve pathways . As a result, they act on the heart and blood vessels to lower blood pressure
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stress and other life experiences, especially those occurring early in life, can impact brain development and lead to permanent functional changes . These changes may influence how this compound and other similar drugs work in the body.
Biochemical Analysis
Biochemical Properties
Deserpidine’s mechanism of action is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .
Cellular Effects
This compound, an alkaloid of Rauwolfia canescens, is used as an antihypertensive . Rauwolfia alkaloids work by controlling nerve impulses along certain nerve pathways . As a result, they act on the heart and blood vessels to lower blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of the ATP/Mg 2+ pump . This inhibition leads to a decrease in the amount of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine stored in presynaptic vesicles . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO), causing a reduction in catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deserpidine can be synthesized through several chemical routes, often involving the esterification of yohimbine derivatives. The synthesis typically includes the following steps:
Esterification: The reaction of yohimbine with trimethoxybenzoyl chloride in the presence of a base such as pyridine to form the ester bond.
Methoxylation: Introduction of methoxy groups to the yohimbine structure using methanol and an acid catalyst.
Purification: The crude product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Rauwolfia canescens roots, followed by purification processes. The extraction is typically done using organic solvents like ethanol or methanol, and the extract is then subjected to various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Deserpidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The methoxy groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Reduced forms of this compound with fewer double bonds.
Substitution: Derivatives with different functional groups replacing the methoxy groups
Scientific Research Applications
Deserpidine has been extensively studied for its applications in various fields:
Chemistry
Analytical Chemistry: Used as a standard in chromatographic techniques to study alkaloid profiles.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules due to its unique structure
Biology
Neurobiology: Studied for its effects on neurotransmitter storage and release, providing insights into the functioning of the nervous system.
Pharmacology: Used to understand the pharmacokinetics and pharmacodynamics of antihypertensive and antipsychotic drugs
Medicine
Hypertension Management: Utilized in the treatment of high blood pressure by inhibiting neurotransmitter storage in presynaptic neurons.
Psychiatric Disorders: Applied in the management of psychotic symptoms due to its tranquilizing effects
Industry
Pharmaceutical Industry: this compound is used in the formulation of antihypertensive and antipsychotic medications.
Biotechnology: Employed in the development of new therapeutic agents targeting neurotransmitter pathways
Comparison with Similar Compounds
Deserpidine is often compared with other Rauwolfia alkaloids such as reserpine and ajmaline. While all these compounds share similar antihypertensive and antipsychotic properties, this compound is unique due to its specific molecular structure and the presence of multiple methoxy groups, which influence its pharmacokinetics and pharmacodynamics .
Similar Compounds
Reserpine: Another Rauwolfia alkaloid with similar uses but different pharmacokinetic properties.
Ajmaline: Primarily used as an antiarrhythmic agent, differing in its primary therapeutic application.
Yohimbine: Known for its use in treating erectile dysfunction and as a stimulant, differing significantly in its mechanism of action
This compound’s unique structure and specific effects on neurotransmitter storage make it a valuable compound in both medical and scientific research.
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBMAZKKCSYWQR-WCGOZPBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020383 | |
Record name | Deserpidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deserpidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-02 g/L | |
Record name | Deserpidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines. | |
Record name | Deserpidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
131-01-1 | |
Record name | Deserpidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deserpidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deserpidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DESERPIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deserpidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deserpidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESERPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deserpidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-232, 230.5 °C | |
Record name | Deserpidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01089 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deserpidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.